1-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-[1-(4-Fluorobenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring system substituted with a fluorobenzenesulfonyl group and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Fluorobenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring system. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. This reaction forms the 1-(4-fluorobenzenesulfonyl)piperidine intermediate. The intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Fluorobenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Scientific Research Applications
1-[1-(4-Fluorobenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorobenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring system can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzenesulfonyl)piperidine: Shares the fluorobenzenesulfonyl group but lacks the additional carbonyl and carboxamide functionalities.
Piperidine-4-carboxylic acid: Contains the piperidine ring system and carboxylic acid group but lacks the fluorobenzenesulfonyl group.
Uniqueness
1-[1-(4-Fluorobenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide is unique due to the combination of its fluorobenzenesulfonyl group and piperidine ring system, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O4S/c19-15-1-3-16(4-2-15)27(25,26)22-11-7-14(8-12-22)18(24)21-9-5-13(6-10-21)17(20)23/h1-4,13-14H,5-12H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAHIHWBHHZNDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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